REACTION_CXSMILES
|
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([O:10][C:11]([CH:13]2[CH2:15][CH2:14]2)=[O:12])[CH2:4][C:3]1([CH3:17])[CH3:16].[ClH:18]>C(O)C>[ClH:18].[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([O:10][C:11]([CH:13]2[CH2:14][CH2:15]2)=[O:12])[CH2:4][C:3]1([CH3:17])[CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
ON1C(CC(CC1(C)C)OC(=O)C1CC1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give clear colorless solution
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 mL ethyl acetate
|
Type
|
WASH
|
Details
|
was washed with saturated NaHCO3
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ON1C(CC(CC1(C)C)OC(=O)C1CC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |